
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the third position, and a methyl group at the first position of the pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of ethyl 1-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
化学反应分析
Types of Reactions
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield an ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate, while a Suzuki coupling reaction could produce a biaryl derivative.
科学研究应用
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of organic electronic materials, such as conductive polymers.
Biological Studies: Researchers use it to study the biological activity of pyrrole derivatives and their interactions with biological targets.
作用机制
The mechanism of action of Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.
相似化合物的比较
Similar Compounds
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 4-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other pyrrole derivatives. The iodine atom makes it a versatile intermediate for further functionalization through substitution and coupling reactions. This compound’s specific substitution pattern also influences its electronic properties and potential biological activity, making it a valuable compound in various research fields.
属性
分子式 |
C8H10INO2 |
|---|---|
分子量 |
279.07 g/mol |
IUPAC 名称 |
ethyl 3-iodo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10INO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3 |
InChI 键 |
QLLHXIBCHDMYPX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN1C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
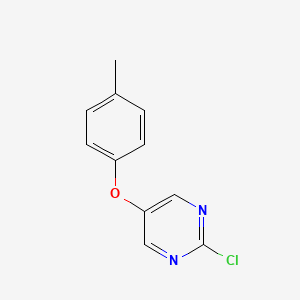

![5-(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11778456.png)
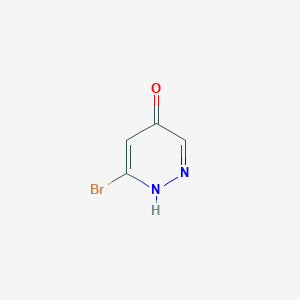
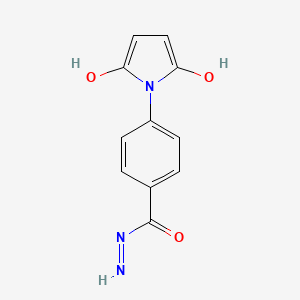

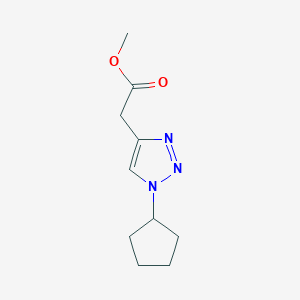

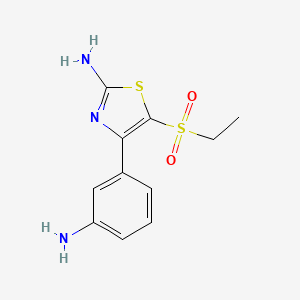
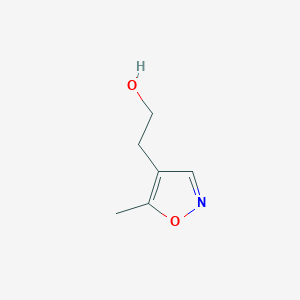
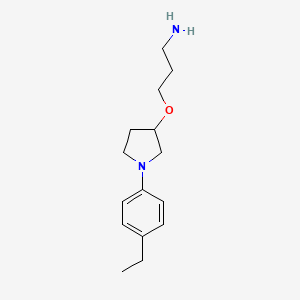
![(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11778510.png)

